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Introduction to Lysergide Tartrate

Lysergide (LSD) is a potent semi-synthetic psychedelic substance, active at microgram doses [1]. Recent
clinical research has renewed interest in its potential therapeutic applications, such as in generalized anxiety
disorder (GAD) and depression, necessitating reliable bioanalytical methods for pharmacokinetic and
pharmacodynamic studies [2] [3]. LSD is typically administered orally as a tartrate salt, which is colorless,
odorless, and water-soluble [1]. This protocol focuses on the analysis of LSD in serum and urine, which is

crucial for clinical research, forensic toxicology, and therapeutic drug monitoring.

Method Summary and Validation Data

A fully validated LC-MS/MS method for LSD and its metabolite (1P-LSD) demonstrates high sensitivity

suitable for microdose and clinical dose studies [4] [5] [6].

Table 1: Validation Parameters for LC-MS/MS Analysis of LSD in Biological Samples

Validation Parameter Result for LSD

Biological Matrices Human Serum, Human Urine [4]
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Validation Parameter Result for LSD

Linear Range 0.015 - 0.4 ng/mL (serum/urine) [4]

Lower Limit of Quantification (LLOQ) 0.015 ng/mL (15 pg/mL) [4]

Limit of Detection (LOD) 0.005 ng/mL (5 pg/mL) [4]

Accuracy Conforms to validation criteria [4]

Precision Conforms to validation criteria [4]

Reported LLOQ (Other Studies) 2.5 pg/mL (using a more sensitive extraction) [5]

Table 2: Key Pharmacokinetic Parameters of LSD from Clinical Studies

Parameter 100 ug LSD Base 200 pg LSD Base
C~max~ (Geometric Mean) 1.3 ng/mL [6] 3.1 ng/mL [6]
t~max~ (Mean) 1.4 hours [6] 1.5 hours [6]
Elimination Half-life (t~1/2~) 2.6 hours [6] 2.6 hours [6]
Subjective Effect Duration 8.2 £ 2.1 hours [6] 11.6 + 1.7 hours [6]

Detailed Experimental Protocols

Sample Collection and Pre-Treatment

¢ Collection: Collect blood into lithium heparin tubes [5] [6]. Centrifuge immediately to separate
plasma. For urine, collect a spot sample.

e Stabilization: LSD is light-sensitive and can degrade. Sodium fluoride can be added as a
preservative to inhibit enzymatically catalyzed hydrolysis in serum [4].

e Storage: Store plasma and urine samples at -20 °C or -80 °C immediately after centrifugation and
freezing is critical for stability. Long-term stability is maintained under frozen conditions [6].
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Sample Preparation Workflow

The following diagram illustrates the sample preparation process, which uses a protein precipitation
extraction (PPE) method. This is a robust and common approach for LSD, though solid-phase extraction

(SPE) may also be used for higher cleanliness.

Start with Plasma/Urine Sample

:

Aliquot 150 pL of sample

'

Add 450 pL of Methanol
(Vortex to mix)

'

Centrifuge at high speed
(e.g., 14,000 rpm)

'

Transfer supernatant

l

Evaporate under N2 stream

l

Reconstitute in 200 pL Mobile Phase
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Detailed Preparation Steps:

e Aliquot: Pipette 150 pL of plasma, serum, or urine into a microcentrifuge tube [4].

¢ Precipitate: Add 450 L of ice-cold methanol (LC-MS grade) to the sample. Vortex vigorously for at
least 1 minute to ensure complete protein precipitation [4] [5].

e Separate: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to form a
solid pellet [5].

o Transfer: Carefully transfer the supernatant to a clean tube or vial insert.

e Concentrate (Optional for LLOQ): For maximum sensitivity, evaporate the supernatant to dryness
under a gentle stream of nitrogen gas at room temperature or in a centrifugal evaporator [5].

¢ Reconstitute: Reconstitute the dried extract in 200 pL of the initial mobile phase (e.g., 10:90 solvent
A:B). Vortex to dissolve thoroughly before injection [5].

LC-MS/MS Instrumental Analysis

Liquid Chromatography Conditions:

e Column: C18 or similar reverse-phase column (e.g., 50-100 mm length, 1.7-2.1 mm internal
diameter, sub-2um particles) [7].

¢ Mobile Phase A: Aqueous component, e.g., 0.1% formic acid in water, sometimes with 2-3 mM
ammonium acetate [7].

e Mobile Phase B: Organic component, typically methanol or acetonitrile (LC-MS grade) [7].

¢ Gradient: Use a gradient elution. Example: start at 15% A/ 85% B, increase B to 100% over several
minutes, hold, then re-equilibrate [7].

¢ Flow Rate: 0.20 - 0.40 mL/min [7].

¢ Injection Volume: 5-10 pL.

Mass Spectrometry Conditions:

¢ |lonization: Electrospray lonization (ESI) in positive mode ([M+H]*) [7].

e Operation Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

¢ lon Transitions: Monitor the quantitative transition and one or more qualifier transitions. The primary
quantitative MRM transition for LSD (C20H2s5N30, MW=323.4) is typically m/z 324.3 - 223.2 [1].
Other documented fragments include m/z 221, 181, and 207 [1].

e Source Parameters: Set source temperature (e.g., 450°C) and optimize ion spray voltage, nebulizer
gas, and collision energy for maximum response [7].
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Critical Experimental Considerations

The overall analytical workflow, from sample receipt to data analysis, is summarized below. Paying close

attention to the highlighted critical steps is essential for success.
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Sample Receipt

CRITICAL: Protect from Light

& Add NaF Stabilizer

Immediate Frozen Storage
(-20°C/-80°C)

i

Sample Preparation
(PPE in subdued light)

i

LC-MS/MS Analysis

CRITICAL: Monitor for
in-vitro hydrolysis

Data Processing & Review

Validated Result

Click to download full resolution via product page

o Stability and Hydrolysis: LSD is susceptible to light-induced degradation and hydrolysis. A key
consideration is the potential for in-vitro hydrolysis of prodrugs like 1P-LSD to LSD in biological
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samples, which is temperature-dependent and more pronounced in serum. Storing samples at -20°C
and adding sodium fluoride can mitigate this [4].

e Contamination Control: Due to the high potency of LSD, extreme caution is needed to prevent
laboratory contamination. Use dedicated, clean glassware and consumables. Consider analyzing
solvent blanks regularly to monitor for carry-over.

e Matrix Effects: Despite the selectivity of MRM, matrix effects from biological samples can suppress
or enhance ionization. Use a stable isotope-labeled internal standard (e.g., LSD-d3) if available for
the most accurate quantification. Otherwise, standard addition or extensive validation in the target
matrix is required.

Application in Clinical Research

This validated method is essential for modern clinical studies. It has been successfully used to:

o Establish the dose-proportional pharmacokinetics of very low LSD doses (5-20 pg) used in
microdosing research [5].

e Characterize the exposure-response relationship, showing that subjective effects are closely related
to plasma concentration changes over time within a subject, with no evidence of acute tolerance [6].

e Support clinical trials of LSD-based therapeutics, such as MM120 for Generalized Anxiety Disorder,
by providing reliable pharmacokinetic data to understand efficacy and safety [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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